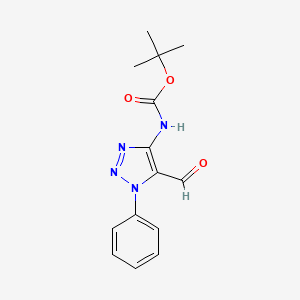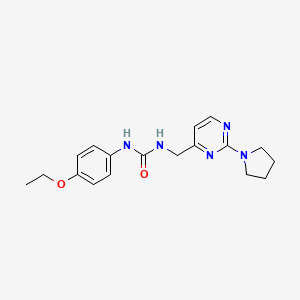
tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate: is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a tert-butyl carbamate group, a phenyl ring, and a formyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and an appropriate alkyne are used.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the triazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amino group with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-carboxy-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate.
Reduction: 5-hydroxymethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new ligands and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. The triazole ring is known for its bioisosteric properties, making it useful in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Triazole derivatives have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate: Similar structure but with a methyl group instead of a phenyl group.
tert-Butyl (5-formyl-1-ethyl-1H-1,2,3-triazol-4-yl)carbamate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate lies in its phenyl group, which can participate in additional π-π interactions and provide a larger surface area for binding compared to methyl or ethyl derivatives. This can enhance its binding affinity and specificity in biological applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-formyl-1-phenyltriazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)15-12-11(9-19)18(17-16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACRANUXBOLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2585982.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2585986.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2585987.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2585991.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)

![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)
